molecular formula C17H13ClN4O B5625035 2-(1H-benzimidazol-2-yl)-3-[(5-chloro-2-methoxyphenyl)amino]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[(5-chloro-2-methoxyphenyl)amino]acrylonitrile

Cat. No. B5625035
M. Wt: 324.8 g/mol
InChI Key: BRCSONKJRSQUEZ-ZHACJKMWSA-N
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Description

The compound is a benzimidazole derivative. Benzimidazoles are significant due to their wide range of biological activities and potential in medicinal chemistry. They have been studied for various pharmacological properties, including antitumor activities (Hranjec et al., 2010).

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various chemical reactions, often aiming to produce compounds with potential biological activities. These processes can include reactions with acrylonitriles and other agents, resulting in different structural variations and potential biological properties (Hranjec et al., 2007).

Molecular Structure Analysis

Molecular and crystal structure analysis of these compounds shows that they can exhibit different degrees of planarity and molecular conformation. These structural characteristics can influence their interaction with biological targets, such as DNA. The molecular structure often plays a crucial role in determining the biological activity of these compounds (Hranjec et al., 2009).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, contributing to their diverse chemical properties. These reactions can include interactions with different chemical groups and formations of new bonds, influencing their reactivity and potential biological applications (Mohamed, 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. These properties are essential for understanding their stability, storage conditions, and suitability for various applications (Barım & Akman, 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are determined by the compound's molecular structure. These properties are crucial in understanding how these compounds interact in biological systems and their potential as therapeutic agents (Hranjec et al., 2012).

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to comment on its mechanism of action. If it’s used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity, or exploring its potential uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c1-23-16-7-6-12(18)8-15(16)20-10-11(9-19)17-21-13-4-2-3-5-14(13)22-17/h2-8,10,20H,1H3,(H,21,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCSONKJRSQUEZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((5-chloro-2-methoxyphenyl)amino)acrylonitrile

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